molecular formula C20H23ClFN3OS2 B2723236 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1217086-15-1

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No. B2723236
CAS RN: 1217086-15-1
M. Wt: 439.99
InChI Key: VSSRCUMYHAMKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3OS2 and its molecular weight is 439.99. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Compounds with structures related to N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride have been synthesized and evaluated for their antitumor properties. For example, derivatives of 6-amino-2-phenylbenzothiazoles have been prepared and found to exert cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as against normal human fibroblast cell lines (Racané et al., 2006). This suggests a potential application of our compound in antitumor research, possibly through the exploration of its cytotoxic effects on cancer cells.

Antimicrobial Activity

Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated them for anti-inflammatory activity, with several derivatives showing significant activity (Sunder & Maleraju, 2013). Although this study focuses on anti-inflammatory effects, it highlights the broader pharmacological potential of benzothiazole derivatives, including possible antimicrobial effects.

Generation of Structurally Diverse Libraries

The utility of benzothiazole derivatives as starting materials for generating structurally diverse libraries through alkylation and ring closure reactions has been explored. This process can produce a variety of compounds with potential pharmacological activities, showcasing the versatility of benzothiazole derivatives in medicinal chemistry research (Roman, 2013).

Spectroscopic and Photophysical Properties

The spectroscopic and photophysical properties of benzothiazole derivatives have been studied, revealing insights into their potential applications in materials science and photovoltaic efficiency modeling. For example, push-pull benzothiazole fluorophores have been designed for tuning fluorescence properties, indicating applications beyond pharmacology into areas like dye-sensitized solar cells and optical materials (Misawa et al., 2019).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS2.ClH/c1-23(2)11-6-12-24(19(25)14-26-16-7-4-3-5-8-16)20-22-17-10-9-15(21)13-18(17)27-20;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSRCUMYHAMKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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